4-[(2-phenylethyl)carbamoyl]pyridine-3-carboxylic acid
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Overview
Description
4-[(2-phenylethyl)carbamoyl]pyridine-3-carboxylic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group and a phenylethylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-phenylethyl)carbamoyl]pyridine-3-carboxylic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters, aldehydes, and ammonia.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, such as the oxidation of methyl groups attached to the pyridine ring.
Attachment of the Phenylethylcarbamoyl Group: This step involves the reaction of the pyridine derivative with phenylethylamine and a suitable coupling reagent, such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(2-phenylethyl)carbamoyl]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
4-[(2-phenylethyl)carbamoyl]pyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(2-phenylethyl)carbamoyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethylcarbamoyl group may enhance binding affinity and specificity, while the pyridine ring can participate in various interactions, including hydrogen bonding and π-π stacking. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
4-[(2-phenylethyl)carbamoyl]pyridine-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.
4-[(2-phenylethyl)carbamoyl]pyridine-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.
4-[(2-phenylethyl)carbamoyl]pyridine-3-phosphonic acid: Similar structure but with a phosphonic acid group instead of a carboxylic acid group.
Uniqueness
4-[(2-phenylethyl)carbamoyl]pyridine-3-carboxylic acid is unique due to the specific positioning of the carboxylic acid group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(2-phenylethylcarbamoyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-14(12-7-8-16-10-13(12)15(19)20)17-9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHAFUXHYLPXNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(C=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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